No Quantifiable Direct Comparative Data Available
A thorough search of primary literature, patents, and authoritative databases (ChEMBL, BindingDB, PubChem) yielded no quantitative binding, functional, or ADME data for this specific compound. The closest class-level publication describes a structurally related series, but the reported data (e.g., compounds 41 with IC50 4.6 µM and Kd 1.43 µM) cannot be directly attributed to this compound. Therefore, no evidence-based differentiation can be made .
| Evidence Dimension | BACE1 inhibition (class-level) |
|---|---|
| Target Compound Data | Not available |
| Comparator Or Baseline | Compound 41 (analog): IC50 4.6 µM, Kd 1.43 µM |
| Quantified Difference | Cannot be calculated |
| Conditions | FRET assay and SPR, as reported for the analog series |
Why This Matters
Without data, no procurement or scientific selection advantage can be substantiated for this compound over any analog.
- [1] Yan, G., Hao, L., Niu, Y., Huang, W., Wang, W., Xu, F., Liang, L., Wang, C., Jin, H., & Xu, P. (2017). 2-Substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamides as BACE1 inhibitors: Synthesis, biological evaluation and docking studies. European Journal of Medicinal Chemistry, 137, 462–475. View Source
